Tuberospironine

Description

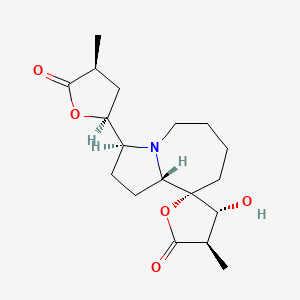

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H27NO5 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(3S,3'R,4'R,9S,9aS)-4'-hydroxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one |

InChI |

InChI=1S/C18H27NO5/c1-10-9-13(23-16(10)21)12-5-6-14-18(7-3-4-8-19(12)14)15(20)11(2)17(22)24-18/h10-15,20H,3-9H2,1-2H3/t10-,11+,12-,13-,14-,15+,18-/m0/s1 |

InChI Key |

UWDIPKSFCOQITE-PDKNDOMISA-N |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCCC[C@@]34[C@@H]([C@H](C(=O)O4)C)O |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCCC34C(C(C(=O)O4)C)O |

Synonyms |

tuberospironine |

Origin of Product |

United States |

Isolation and Characterization Methodologies in Tuberospironine Research

Natural Sources and Geographic Variation Investigations

Tuberospironine and related alkaloids are predominantly found within the Stemonaceae family, with the Stemona genus being the most significant source. researchgate.net

Stemona tuberosa and Related Species as Sources

Stemona tuberosa Lour. is a well-established source of this compound. acs.orgnih.govcore.ac.ukuow.edu.au Phytochemical investigations of S. tuberosa have led to the isolation of this compound alongside other alkaloids such as tuberostemonine (B192615) K and tuberostemonine. acs.orgnih.gov Other Stemona species and genera within the Stemonaceae family, including Stichoneuron and Croomia, are also known to produce Stemona alkaloids, although the specific alkaloid profiles can vary. researchgate.netresearchgate.net For instance, this compound A, a croomine (B1227750) derivative, was isolated from Stemona tuberosa. researchgate.netcore.ac.ukuow.edu.au

Chemotaxonomic Considerations in Alkaloid Distribution

The distribution of different types of Stemona alkaloids holds chemotaxonomic significance. researchgate.netresearchgate.netnih.gov The Stemona tuberosa group, for example, is characterized by the accumulation trends towards tuberostemonine or croomine derived alkaloids, which belong to different skeletal types. nih.gov This metabolic difference suggests a taxonomic segregation of the S. tuberosa complex from other Stemona species. nih.gov The presence of specific alkaloid types, such as tuberostemospironine-type alkaloids, in Stemona tuberosa has chemotaxonomic relevance, supporting the close relationship between Stemona and Croomia. researchgate.net

Impact of Geographic Origin on Chemical Diversity

The geographic origin of Stemona plants can significantly influence their chemical composition and the diversity of alkaloids produced. Investigations into the chemical diversity of S. tuberosa from various localities have revealed different types of chemical variation based on the major components present. acs.orgnih.gov For example, a study examining S. tuberosa from 13 localities observed four types of chemical variation characterized by the major components tuberostemonine, neotuberostemonine, croomine, and stemoninine (B1255639). acs.orgnih.gov Variations within a single Stemona species can be attributed to genetic parameters and environmental factors, including geographic distribution. Studies on S. tuberosa from southern China have also shown notable variation in alkaloid accumulation coinciding with differences in flower morphology, suggesting potential heterogeneity within the species requiring future taxonomic delimitation. researchgate.net

Extraction and Purification Techniques for this compound

The isolation of this compound from plant material involves a series of extraction and purification steps designed to separate the alkaloids from other plant constituents.

Solvent-Based Extraction Approaches

Solvent extraction is a common initial step in obtaining alkaloids from Stemona species. For instance, the root extracts of Stemona tuberosa have been obtained using ethanol. core.ac.uknih.gov After extraction, the solvent is typically concentrated, and the resulting residue is often subjected to acid-base partitioning. core.ac.uknih.gov This involves acidifying the residue, partitioning with an organic solvent (such as CH2Cl2), making the aqueous layer basic, and then extracting the alkaloids into an organic solvent. core.ac.uk This acid-base extraction method helps in selectively isolating the alkaloid fraction. nih.gov

Chromatographic Separation Methodologies (e.g., HPLC-ELSD, UPLC-MS)

Chromatographic techniques are essential for the purification and analysis of this compound from crude extracts. Column chromatography, often using silica (B1680970) gel as the stationary phase and a polarity gradient elution with solvents like DCM-methanol, is employed to separate the crude alkaloid mixture. researchgate.netnih.gov Preparative chromatography can then be used for further purification to obtain pure compounds like this compound A. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as the Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are widely used for the analysis and characterization of Stemona alkaloids, including this compound. acs.orgnih.govresearchgate.net A gradient reversed-phase HPLC-ELSD method has been established for investigating the chemical diversity of S. tuberosa. acs.orgnih.gov HPLC-ELSD allows for the detection of non-chromophoric compounds like many alkaloids. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), including UPLC-Q/TOF-MS and UPLC-Orbitrap Fusion MS, provides high sensitivity and resolution for the identification and analysis of alkaloids in complex matrices. acs.orgresearchgate.netnih.govbiocrick.com UPLC-Q/TOF-MS has been used for untargeted identification and analysis of compounds, including this compound, in biological samples after administration of Stemona tuberosa extracts. nih.gov HPLC-ESI-MS analysis has also identified this compound based on its mass data. nih.gov

Chromatographic methods are also crucial for separating stereoisomers of Stemona alkaloids, which can be achieved using techniques like HPLC with C18 columns. frontiersin.org

Here is a summary of some research findings related to the isolation and characterization of this compound and related compounds:

| Compound Name | Source Species | Geographic Origin | Isolation Method Highlights | Characterization Methods | Reference |

| This compound | S. tuberosa | Various localities in China | Phytochemical investigation, Gradient reversed-phase HPLC-ELSD | Spectroscopic analyses (NMR), HPLC-ELSD | acs.orgnih.gov |

| This compound | S. tuberosa | Not specified | Water extraction, Filtration, Spray drying, Methanol dissolution, Filtration | HPLC-ELSD, HPLC-ESI-MS (identification based on mass) | nih.gov |

| This compound | S. tuberosa | Not specified | UPLC-Q/TOF-MS sample processing (urine, serum) | UPLC-Q/TOF-MS (identification based on mass and fragments) | nih.gov |

| This compound A | S. tuberosa | Seram Island, Moluccas, Indonesia | Ethanol extraction, Acidification, Partitioning (water/CH2Cl2), Basification, Extraction (aqueous/CH2Cl2), Column chromatography (silica gel, DCM-methanol), Preparative TLC | Spectroscopic analyses (NMR, including NOESY) | researchgate.netcore.ac.ukuow.edu.au |

| 6alpha-hydroxycroomine | S. tuberosa | Not specified | Column chromatography (silica gel, DCM-methanol), Preparative chromatography | Spectroscopic analyses | researchgate.net |

| Croomine | S. tuberosa | Not specified | Column chromatography (silica gel, DCM-methanol), Preparative chromatography | Spectroscopic analyses | researchgate.net |

| Epi-croomine | S. tuberosa | Not specified | Column chromatography (silica gel, DCM-methanol), Preparative chromatography | Spectroscopic analyses | nih.gov |

Targeted Isolation Strategies for Specific Alkaloid Derivatives

Targeted isolation strategies for Stemona alkaloids, including this compound and its derivatives, often begin with the extraction of dried plant material, typically the roots of Stemona tuberosa. Ethanol is commonly used for the initial extraction. nih.gov The resulting filtrate is then evaporated under vacuum. nih.gov An acid-base extraction method is frequently employed, using dilute hydrochloric acid followed by concentration with ammonium (B1175870) hydroxide. nih.gov

Further purification of the crude alkaloid mixture involves chromatographic techniques. Column chromatography using silica gel as the stationary phase and a gradient elution system with dichloromethane-methanol is a standard approach for separating the alkaloid components. nih.govresearchgate.net Preparative chromatography is then used to obtain purified individual alkaloids, such as Tuberostemonine, Croomine, and this compound (sometimes referred to as 3-epi-tuberospironine A). nih.govresearchgate.net High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with ELSD (Evaporative Light Scattering Detection), is also utilized to investigate the chemical diversity of S. tuberosa extracts and to separate components. acs.orgacs.org

Advanced Structural Elucidation Techniques for this compound and Analogues

The structural elucidation of this compound and its analogues relies on a combination of advanced spectroscopic methods to determine their planar structures, relative configurations, and absolute configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

NMR spectroscopy is a crucial technique for determining the structure and relative configuration of this compound and its derivatives. researchgate.netcore.ac.uk Interpretation of 1D NMR data, such as ¹H and ¹³C NMR spectra, provides information about the types of protons and carbons present and their chemical environments. acs.orgacs.orgmeilerlab.org

Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, are essential for establishing connectivity within the molecule and confirming the planar structure. acs.org For instance, HMBC correlations can confirm the fusion of structural rings and the placement of substituents. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for assigning relative configurations by identifying protons that are spatially close to each other. researchgate.netcore.ac.ukcore.ac.uk For example, NOESY correlations have been used to determine the configuration at specific carbons, such as C-3 and C-9, in this compound A, revealing configurations that may differ from those found in other related alkaloids like Croomine. researchgate.netcore.ac.uk Analysis of coupling constants in the NMR spectra also provides insights into the relative stereochemistry and conformational behavior of the molecules. acs.org

X-ray Crystallography in Absolute Configuration Determination

While spectroscopic methods like NMR are powerful for determining relative configurations, X-ray crystallography is considered the most definitive method for determining the absolute configuration of chiral molecules. nih.gov For this compound research, X-ray analysis has been used to confirm the molecular structure and absolute configuration of related alkaloids like Tuberostemonine. acs.orgacs.orgnih.gov Based on the established absolute configuration of related compounds and considering biogenetic relationships within the Stemona alkaloids, the absolute configuration of this compound can be tentatively inferred. acs.orgcore.ac.uk

Determining absolute configuration using X-ray crystallography relies on anomalous dispersion, which requires the presence of heavier atoms or can be achieved with lighter atoms like oxygen using advanced methods and good crystal quality. mit.edu The Flack parameter is a key indicator reported in X-ray crystallography for chiral materials, providing confidence in the absolute structure determination. ox.ac.uk

Mass Spectrometry for Molecular Formula Confirmation and Structural Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives, which is crucial for confirming the molecular formula. High-resolution mass spectrometry, such as HR-ESI-MS, provides accurate mass-to-charge ratio (m/z) values that can be used to differentiate between compounds with similar nominal masses and confirm the elemental composition. libretexts.orgyoutube.com

The fragmentation patterns observed in mass spectra also provide structural information. libretexts.orgpressbooks.pub By analyzing the masses of fragment ions, researchers can deduce the presence of specific substructures within the molecule. acs.orgmsu.edu For instance, characteristic fragment ions can indicate the presence of structural features like lactone rings. acs.org Tandem mass spectrometry (MS/MS) can further aid in structural characterization by fragmenting selected ions and analyzing the resulting product ions. iastate.edu

Spectroscopic Comparison with Known Alkaloids

Comparing the spectroscopic data (NMR, MS, etc.) of a newly isolated alkaloid with that of known Stemona alkaloids is a fundamental step in structure elucidation. researchgate.netacs.orgsemanticscholar.org Similarities in spectroscopic profiles can suggest that the new compound shares a common structural skeleton or possesses similar functional groups and stereochemistry to previously reported alkaloids. acs.org

For this compound, comparisons of coupling constants in NMR spectra with those of related compounds like Tuberostemospironine have suggested shared configurations at certain positions. acs.org However, differences in spectroscopic data, particularly in NMR shifts and NOE correlations, are critical for identifying novel structures or variations in stereochemistry, such as the unprecedented configuration observed at C-3 in this compound A compared to other croomine-like alkaloids. researchgate.netcore.ac.uk

Chemical Synthesis and Analog Development of Tuberospironine

Biosynthetic Pathway Investigations of Stemona Alkaloids Relevant to Tuberospironine

Investigations into the biosynthesis of Stemona alkaloids, including this compound, have primarily focused on proposing plausible pathways based on structural analysis and known biochemical transformations. While detailed enzymatic studies specifically on this compound biosynthesis are limited, general hypotheses for the formation of the core Stemona alkaloid skeletons provide insight into its potential biogenesis.

Proposed Biogenetic Precursors and Intermediates

Proposed biogenetic precursors for Stemona alkaloids, including those relevant to the tuberostemospironine type which includes this compound, involve a combination of amino acids and terpenoid units. L-ornithine and glutamic acid are considered key building blocks, contributing to the pyrrolidine (B122466) ring system common to many Stemona alkaloids. plantaedb.comnih.gov Spermidine has also been postulated as a precursor for the A-ring in some pyrrolo[1,2-a]azepine Stemona alkaloids. bioseek.eunih.gov

The carbon atoms of the C- and D-rings are thought to originate from terpenoid precursors, such as a geranyl unit. bioseek.eu An acetate-derived polyketide derivative has also been proposed as an intermediate in the biosynthesis of the pyrido[1,2-a]azepine system. bioseek.eu The intricate structures of these alkaloids arise from the coupling and subsequent modifications of these building blocks through various cyclization and oxidation reactions.

Enzymatic Pathways and Mechanistic Hypotheses in Alkaloid Formation

While specific enzymatic pathways for this compound are not fully elucidated in the provided sources, the biosynthesis of complex alkaloids generally involves a suite of enzymes, particularly oxidoreductases. semanticscholar.org These enzymes catalyze transformations that are often difficult to replicate with equivalent stereo- or regioselectivity through purely chemical means. semanticscholar.org Oxidoreductases play a crucial role in forming the parent ring systems that define different classes of alkaloids. semanticscholar.org

Mechanistic hypotheses for Stemona alkaloid formation often involve key steps such as Mannich reactions and intramolecular cyclizations. nih.gov For instance, a proposed pathway for pyrrolo[1,2-a]azepine alkaloids suggests intermediates like cyclic iminium ions undergoing stereoselective reduction and oxidation steps before coupling with a geranyl unit. bioseek.eu The formation of spirocyclic structures, as seen in this compound and other tuberostemospironine-type alkaloids, likely involves specific cyclization events leading to the characteristic spiro center.

Relationship to Other Stemona Alkaloid Skeletons (Croomine, Tuberostemonine (B192615), etc.)

Stemona alkaloids exhibit a diverse range of structural skeletons, and this compound is classified within the tuberostemospironine group. semanticscholar.org Based on proposed biosynthetic origins, Stemona alkaloids are broadly categorized into skeletal types such as croomine (B1227750), stichoneurine (exemplified by neotuberostemonine), and protostemonine. bioseek.eunih.gov

This compound is considered a derivative of croomine, highlighting a close biogenetic relationship between these two alkaloids. frontiersin.orgthegoodscentscompany.comjkchemical.commdpi.com The tuberostemospironine group itself is characterized by a 2H-spiro[furan-2,9A[9H]pyrrolo[1,2-a]azepin]-5-one nucleus with a spiro γ-lactone at C-9. semanticscholar.org Other related alkaloids like tuberostemonine belong to different structural groups but share common biosynthetic origins from precursors like L-ornithine, glutamic acid, and terpenoid units. plantaedb.comnih.gov The diversity in Stemona alkaloid structures arises from variations in the cyclization patterns and subsequent functionalization of the common building blocks.

Total Synthesis Methodologies of this compound and Analogues

The structural complexity of Stemona alkaloids, including this compound, has made them attractive targets for total synthesis, driving the development of novel synthetic methodologies.

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a key technique in planning the synthesis of complex molecules like this compound. researchgate.netnih.gov This approach involves working backward from the target molecule, disconnecting bonds and transforming functional groups to arrive at simpler, readily available starting materials. researchgate.netnih.govcngb.org

For Stemona alkaloids, retrosynthetic strategies often focus on constructing the core pyrroloazepine or pyridoazepine ring systems and the attached lactone moieties. Disconnections are planned to simplify the molecular structure while considering potential key reactions for bond formation and stereochemical control in the forward synthesis. researchgate.netnih.gov The spirocyclic center in this compound presents a specific challenge that requires careful consideration during retrosynthetic planning.

Key Synthetic Transformations and Method Development (e.g., Ruthenium Catalysis, C-H Oxidation)

The total synthesis of Stemona alkaloids has employed a variety of key synthetic transformations. While a specific total synthesis of this compound is not detailed in the provided search results, methodologies applied to related Stemona alkaloids offer insights into potential approaches.

Ruthenium catalysis has been utilized in the total synthesis of related Stemona alkaloids like tuberostemonine. jkchemical.com In one notable synthesis of (-)-tuberostemonine, ruthenium catalysis was employed multiple times, including in an azepine ring-closing metathesis and subsequent alkene isomerization and cross-metathesis reactions. jkchemical.com Ruthenium catalysts are widely used in organic synthesis for transformations such as olefin metathesis and C-H activation. nih.gov

C-H oxidation is another powerful strategy in organic synthesis, allowing for the direct functionalization of C-H bonds. While not explicitly linked to this compound synthesis in the provided text, C-H oxidation methodologies, particularly those involving transition metal catalysis like ruthenium, could potentially be relevant for introducing oxygen functionalities or facilitating cyclization events in the synthesis of Stemona alkaloids.

Other key transformations explored in the synthesis of Stemona alkaloids include Diels-Alder reactions, intramolecular Schmidt reactions, and pyrrole-based strategies for constructing the γ-lactam ring. The development of stereoselective methods is crucial for assembling the complex stereochemical centers present in these natural products.

Compound Names and PubChem CIDs

Stereoselective and Enantioselective Synthesis Approaches

Stereoselective reactions are crucial in the synthesis of molecules with multiple chiral centers, ensuring the preferential formation of one stereoisomer over others. saskoer.canumberanalytics.com Enantioselective synthesis specifically aims to produce one enantiomer in excess. saskoer.canumberanalytics.com The total synthesis of related Stemona alkaloids like tuberostemonine and stemospironine (B1248038) has been reported, highlighting the complexity and the need for stereocontrolled methods. nih.govnih.gov For instance, the total synthesis of (-)-tuberostemonine involved a strategy that relayed the single stereocenter of an amino acid precursor into nine of the ten stereogenic carbons of the target molecule, utilizing ruthenium catalysis and stereoselective attachment of a γ-butyrolactone moiety. nih.gov The stereocontrolled total synthesis of (-)-stemospironine also employed key transformations like a Staudinger reaction leading to aza-Wittig ring closure and stereoselective intramolecular capture of an aziridinium (B1262131) salt. nih.gov While direct information on the total stereoselective or enantioselective synthesis of this compound itself is not explicitly detailed in the search results, the methodologies developed for related Stemona alkaloids demonstrate the types of approaches that would be necessary to synthesize this compound in a stereocontrolled manner. Achieving enantioselectivity often requires the use of chiral catalysts or reagents that bias the reaction pathway towards the formation of a specific enantiomer. numberanalytics.comuwindsor.ca

Semisynthetic Approaches and Derivatization Studies of this compound

Semisynthesis involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions. This approach can be valuable for accessing analogs or studying structure-activity relationships. Derivatization studies explore chemical modifications to a compound to alter its properties or facilitate further research.

Structural Modification for Enhanced Research Utility

Structural modifications of Stemona alkaloids are undertaken to understand how changes in the molecule affect its biological activities or to improve its properties for research purposes. Although specific examples of this compound modification for enhanced research utility are not extensively detailed, studies on other Stemona alkaloids provide insight into common strategies. Modifications can involve altering functional groups, changing the oxidation state, or modifying the ring system. For instance, semisynthetic studies have been conducted on stemofoline (B1231652) alkaloids. researchgate.net The isolation of derivatives like this compound A (3-epi-tuberospironine) with a different configuration at a specific carbon (C-3) compared to croomine highlights how subtle structural variations can occur naturally and can potentially be introduced synthetically or semisynthetically. uow.edu.aucore.ac.uk Research on the structure-activity relationships of other Stemona alkaloids has revealed the importance of specific structural features, such as the configuration at the tricyclic junction, for biological activity. core.ac.uk This suggests that targeted structural modifications of this compound could be explored to investigate the role of different parts of the molecule in any observed effects.

Analog Library Generation Strategies

Generating libraries of analogs is a common strategy in chemical research to explore a range of related compounds with subtle structural differences. This can help in identifying key structural features responsible for activity or in finding compounds with improved properties. While specific strategies for generating this compound analog libraries are not detailed in the provided information, general approaches to chemical library generation are relevant. Solution-phase high-throughput synthesis and flow chemistry have emerged as powerful methods for the rapid generation of diverse chemical libraries. nih.govchemrxiv.org These methods allow for the parallel synthesis of multiple compounds or the rapid exploration of reaction conditions to create a library of related structures. nih.govchemrxiv.org For Stemona alkaloids in general, the structural diversity observed in nature, with over one hundred different natural products isolated, suggests that the core scaffolds are amenable to variation. core.ac.uk Strategies for generating analog libraries of this compound would likely involve targeted modifications of its known structure, potentially focusing on areas like the lactone ring, the azepine system, or substituents on the carbon chains, guided by insights from structure-activity relationship studies on related alkaloids.

Preclinical Pharmacological and Biological Research on Tuberospironine

Investigational Biological Activities in In Vitro Models

In vitro studies have provided initial insights into the cellular and molecular effects of Tuberospironine and extracts containing it. These investigations utilize cell-based assays to understand potential therapeutic applications.

Cellular Proliferation and Cytotoxicity Studies (e.g., anti-cancer research)

Studies on Stemona tuberosa extracts and their secondary metabolites, including alkaloids like this compound, have indicated potential cytotoxic and antitumour activities. nih.gov While Stemona alkaloids in general have shown cytotoxic activity against cancer cell lines scielo.br, specific detailed data, such as IC50 values for isolated this compound, were not available in the provided search results. Research on other compounds and extracts highlights the use of assays like the MTT test for evaluating cytotoxic potency in various human cancer cell lines. researchgate.net

Anti-inflammatory Mechanisms in Cell-Based Assays (e.g., RAW 264.7 cells)

Research using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages has investigated the anti-inflammatory effects of Stemona tuberosa extract, which contains 6-Hydroxycroomine (this compound). nih.gov Treatment with this extract reduced the production of nitric oxide (NO) by blocking the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein in RAW 264.7 macrophages. nih.govnih.gov Additionally, the extract decreased the secretion of inflammatory cytokines and regulated NF-κB activation through the inhibition of IκB phosphorylation and the mitogen-activated protein kinase (MAPK) pathway. nih.gov The LPS-induced RAW 264.7 cell model is widely used for screening anti-inflammatory substances due to its similar inflammatory response to in vivo macrophages.

Antimicrobial Efficacy Investigations

Stemona tuberosa extracts and their secondary metabolites, including alkaloids, have been reported to possess antibacterial and antimicrobial properties. nih.govscielo.br While this compound is mentioned as having antibacterial activity scielo.br, detailed data specifically for isolated this compound's efficacy against particular microorganisms was not extensively provided in the accessible search results. Studies on Stemona tuberosa extracts have shown antibacterial activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 16 mg/mL for one extract, although this compound was not detected in that specific analysis. nih.gov Other studies have explored the antimicrobial activity of plant extracts against bacteria such as Bacillus Subtilis, Staphylococcus Aureus, and Escherichia Coli.

Modulation of Molecular Pathways and Cellular Processes

Investigations into the anti-inflammatory effects of Stemona tuberosa extract in RAW 264.7 cells have revealed its ability to modulate key molecular pathways. The extract was found to regulate NF-κB activation by inhibiting the phosphorylation of IκB. nih.gov Furthermore, it impacted the mitogen-activated protein kinase (MAPK) pathway. nih.gov These findings suggest that this compound, as a component of this extract, may play a role in influencing these cellular signaling cascades, which are crucial in inflammatory responses. nih.gov this compound has also been included in molecular docking studies investigating potential antiviral activity against targets like H1N1 neuraminidase.

Preclinical In Vivo Efficacy and Mechanistic Studies in Animal Models

Animal models, particularly guinea pigs, are frequently used to assess the antitussive activity of compounds and explore the underlying reflex pathways involved in cough suppression.

Assessment of Antitussive Activity and Associated Reflex Pathways (e.g., guinea pig models)

Stemona tuberosa is traditionally used for respiratory ailments and has demonstrated antitussive activity in preclinical studies using guinea pig models. This compound has been isolated from Stemona tuberosa. Studies using the citric acid-induced cough model in guinea pigs have shown that Stemona alkaloids contribute to this antitussive effect. While this compound is a Stemona alkaloid, the detailed mechanistic studies on central versus peripheral cough reflex pathways in the provided search results primarily focused on other major Stemona alkaloids like neotuberostemonine, tuberostemonine (B192615), stemoninine (B1255639), and croomine (B1227750). Neotuberostemonine, tuberostemonine, and stemoninine were found to act on the peripheral cough reflex pathway, while croomine acted on the central pathway. These studies highlight the complexity of the antitussive effects mediated by the different alkaloids present in Stemona tuberosa.

Table: Preclinical Biological Activities of this compound (Summary from Accessible Data)

| Activity | In Vitro Model / Animal Model | Key Findings (Based on available data) | Source(s) |

| Anti-inflammatory | RAW 264.7 macrophages (LPS-induced) | Reduced NO production (blocked COX-2, iNOS expression), decreased inflammatory cytokine secretion, regulated NF-κB and MAPK pathways. | nih.govnih.gov |

| Cytotoxicity | Cancer cell lines (general mention) | Reported cytotoxic activity (specific data not provided in accessible sources). | nih.govscielo.br |

| Antimicrobial | Bacterial growth (general mention) | Reported antibacterial activity (specific data for isolated compound not provided in accessible sources). | nih.govscielo.br |

| Molecular Modulation | RAW 264.7 macrophages | Regulated NF-κB (inhibited IκB phosphorylation), modulated MAPK pathway. | nih.gov |

| Antitussive | Guinea pig cough model (citric acid) | Contributes to the antitussive effect of Stemona tuberosa alkaloids; specific mechanism (central/peripheral) not detailed for isolated compound in accessible sources. |

Exploratory Studies of Other Pharmacological Responses in Animal Models

Exploratory preclinical studies investigate the potential therapeutic effects of a compound across various biological systems. Research involving this compound, specifically as a component of Qinbaiqingfei concentrated pills, has explored its pharmacological responses in animal models of mycoplasma pneumonia. In a study utilizing rats, the administration of this traditional Chinese medicine, which includes this compound, demonstrated an ability to inhibit the survival of Mycoplasma in the lungs and contribute to the repair of damaged lung tissue. Compared to azithromycin, the medicine containing this compound not only showed efficacy against Mycoplasma but also exhibited a better capacity for repairing inflammation infiltration in the lungs nih.gov. These findings suggest potential pharmacological activities of this compound, within the context of the multi-component medicine, related to antimicrobial effects and the modulation of inflammatory responses in a respiratory infection model.

Animal Model Selection and Methodological Considerations in Preclinical Research

The selection of appropriate animal models is a critical step in preclinical research to ensure the relevance and translatability of findings to human subjects nih.gov. Various factors influence this selection, including genetic similarity, physiological resemblance, and the manifestation of the disease or condition being studied . Rodents, such as mice and rats, are frequently utilized in preclinical studies due to their genetic tractability and physiological similarities to humans in many aspects mdpi.comnih.gov. However, the predictive value of animal models can be impacted by differences in anatomy, physiology, and drug metabolism compared to humans . Integrating in vitro and in silico approaches can complement and refine animal studies .

Methodological considerations in preclinical research involve rigorous study design to ensure the reliability and reproducibility of results. This includes aspects such as experimental design, data acquisition, and histopathological evaluation. Studies often involve assessing drug absorption, distribution, metabolism, and excretion (ADME), as well as evaluating toxicity profiles and therapeutic outcomes. The goal is to generate data that can inform decisions regarding the progression of a compound to human clinical trials.

In the context of research involving this compound as a component of Qinbaiqingfei concentrated pills, a study investigating its effects on mycoplasma pneumonia utilized a rat model nih.gov. This choice of animal model allowed for the investigation of the medicine's impact on lung inflammation and microbial load within a living system, providing insights into potential in vivo pharmacological activities relevant to respiratory infections nih.gov.

Molecular and Cellular Mechanisms of Action Research

Understanding the molecular and cellular mechanisms by which a compound exerts its effects is fundamental in preclinical research. This involves identifying biological targets, analyzing ligand-receptor interactions, and elucidating downstream signaling pathways.

Identification of Biological Targets and Target Engagement Studies

Identifying the specific biological targets with which a compound interacts is crucial for understanding its mechanism of action. Target engagement studies aim to confirm that a compound binds to or modulates the activity of its intended target. Research involving this compound, as part of Qinbaiqingfei concentrated pills, has suggested a relationship with the NF-κB signaling pathway in the context of mycoplasma pneumonia nih.gov. The study indicated that the medicine, containing this compound, might inhibit the NF-κB signaling pathway through interaction with targets such as SIRT1, IL-10, MMP9, CTNNB1, and EGFR nih.gov. These findings suggest potential molecular targets involved in the observed effects on immunity, metabolism, and disease treatment in the studied model nih.gov.

Ligand-Receptor Interaction Analysis

Ligand-receptor interactions are key events in cellular signaling, where a signaling molecule (ligand) binds to a specific receptor, often located on the cell surface or inside the cell. This binding event typically induces a conformational change in the receptor, initiating a cascade of intracellular events. The specificity and affinity of ligand-receptor binding are critical determinants of a compound's potency and selectivity. While general principles of ligand-receptor interactions are well-established, specific analyses detailing the direct binding of isolated this compound to particular receptors or other biological molecules were not available in the provided search results. The suggested involvement of this compound (as part of a multi-component medicine) with targets like EGFR nih.gov, which is a receptor tyrosine kinase, implies potential interactions with receptor-mediated signaling, although the precise nature of this compound's interaction with these targets requires further investigation of the isolated compound.

Downstream Signaling Pathway Elucidation

Following ligand-receptor binding or interaction with other biological targets, a series of events known as signal transduction occurs, involving the activation or inhibition of various intracellular molecules and pathways. Elucidating these downstream signaling pathways helps to understand how a compound's initial interaction translates into a biological response. Research on the traditional medicine containing this compound in a rat model of mycoplasma pneumonia indicated that it inhibits the NF-κB signaling pathway nih.gov. The NF-κB pathway is a crucial regulator of immune responses and inflammation nih.gov. By inhibiting this pathway, the medicine, and potentially this compound as a component, may influence the expression of downstream factors involved in immunity and metabolism, contributing to the observed therapeutic effects in the context of the study nih.gov.

Structure Activity Relationship Sar Studies of Tuberospironine and Analogues

Qualitative and Quantitative SAR Approaches

Qualitative and Quantitative SAR (QSAR) approaches provide frameworks for analyzing the relationship between chemical structure and biological activity. Qualitative approaches typically involve identifying specific functional groups or structural motifs that appear to be essential for activity, often through the study of a series of related compounds. QSAR, on the other hand, seeks to establish mathematical models correlating structural descriptors with biological activity nih.govscienceforecastoa.com.

Identification of Pharmacophoric Features

Identifying pharmacophoric features involves pinpointing the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger its biological response youtube.com. For Stemona alkaloids, including those related to Tuberospironine, studies suggest that the saturated tricyclic pyrrolobenzazepine nucleus is a prerequisite for certain activities, such as antitussive effects observed in tuberostemonines researchgate.net. Some research also indicates that the aliphatic side chain and its spatial distribution might represent a key pharmacophore for certain activities, such as nematocidal action researchgate.net.

Impact of Structural Derivatization on Biological Activity

Structural derivatization, the modification of the chemical structure of a compound, is a common strategy in SAR studies to probe the importance of different parts of the molecule. Studies on Stemona alkaloids have shown that even subtle structural differences can lead to variations in biological activity researchgate.net. For instance, comparing this compound with related compounds like tuberostemonine (B192615) or croomine (B1227750) has been part of investigations into their antitussive or antimalarial properties researchgate.netnih.gov. The presence or absence of specific functional groups, such as hydroxyl groups, or changes in stereochemistry can impact the potency and nature of the biological effect researchgate.netresearchgate.net. For example, 6α-hydroxycroomine (also referred to as this compound) and croomine have been isolated from Stemona tuberosa and their activities investigated researchgate.netnih.gov.

Computational Approaches in SAR and Drug Design

Computational approaches play an increasingly vital role in SAR studies and drug design, allowing for the prediction of molecular interactions, screening of large databases, and the development of predictive models news-medical.net. These methods complement experimental SAR studies by providing insights at the molecular level and accelerating the identification of potential drug candidates.

Molecular Docking and Virtual Screening in Hit Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to each other to form a stable complex news-medical.net. Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits that are likely to bind to a target protein news-medical.netyoutube.com. This compound and other Stemona alkaloids have been subjected to molecular docking studies to explore their potential interactions with various biological targets. For example, molecular docking has been used to investigate the binding of croomine and tuberostemonine to Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) as part of antimalarial research researchgate.netnih.gov. This compound itself has been included in molecular docking analyses exploring potential inhibitors for targets like influenza neuraminidase (NA) news-medical.net.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| This compound | Influenza NA | -7.6 | medpharmres.com |

| Croomine | Influenza NA | -8.9 | medpharmres.com |

| Tuberocrooline | PPARα | -10.5 | medpharmres.com |

| Croomine | PfFNR | Not specified (Docking analysis performed) | researchgate.netnih.gov |

| Tuberostemonine | PfFNR | Not specified (Docking analysis performed) | researchgate.netnih.gov |

| Epi-croomine | PfFNR | Not specified (Docking analysis performed) | nih.gov |

Note: Binding affinity values are examples from specific docking studies and may vary depending on the software and methodology used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to build predictive models that relate a set of numerical descriptors representing structural or physicochemical properties of compounds to their biological activity nih.govscienceforecastoa.com. These models can then be used to predict the activity of new, untested compounds. While specific detailed QSAR models focused solely on this compound were not extensively highlighted in the search results, QSAR is a general approach applicable to series of related compounds, including alkaloid derivatives nih.govmdpi.com. Studies on Stemona alkaloids with various activities could potentially utilize QSAR to identify the physicochemical parameters that govern their potency.

In Silico Prediction and Biophysical Modeling

In silico prediction encompasses a range of computational methods used to predict various properties of compounds, including their biological activity, pharmacokinetic behavior, and toxicity collaborativedrug.comnih.gov. Biophysical modeling involves creating mathematical or computational models to simulate biological processes and the behavior of molecules within biological systems humantechnopole.itnih.govnih.gov. These approaches can be used to predict how this compound and its analogues might interact with biological targets and influence cellular pathways. While direct mentions of detailed biophysical modeling specifically for this compound were limited, in silico methods, including those related to pharmacophore matching and target prediction based on structural similarity, have been applied to compounds found in Stemona tuberosa nih.gov. These methods contribute to understanding potential mechanisms of action and identifying possible therapeutic applications.

Analytical Chemistry Research Applications for Tuberospironine

Development of Advanced Analytical Methods for Tuberospironine and Stemona Alkaloids

The development of sophisticated analytical methods is essential for the accurate and sensitive detection and analysis of this compound and the diverse array of Stemona alkaloids present in natural sources. These methods enable researchers to isolate, identify, quantify, and assess the purity of these compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantification and Purity

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Stemona alkaloids, including for quantification and purity assessment. HPLC methods have been developed for the identification of alkaloids and quality control of Corydalis tuber and Stemonae radix. researchgate.net Due to the lack of a strong chromophore in many Stemona alkaloids, including some tuberostemonine (B192615) derivatives, detection often relies on techniques other than direct UV detection. researchgate.netresearchgate.net Evaporative Light Scattering Detection (ELSD) and Diode-Array Detection (DAD) coupled with HPLC are commonly employed for the analysis of Stemona alkaloids. researchgate.netresearchgate.netnih.gov

HPLC methods have been validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) for the quantitative determination of major Stemona alkaloid derivatives in plant extracts. researchgate.net Comparative HPLC analyses using DAD or ELSD have been utilized to provide an overview of the distribution patterns of alkaloids in different Stemona species. researchgate.net HPLC-UV-DAD/ELSD has also been used for the comparative assessment and quantification of alkaloids and other compounds in Stemona tuberosa. nih.gov The peak area or height in HPLC chromatograms is used for quantification by comparing the response of the analyte to that of a known standard, often through the use of calibration curves. researchgate.net Assessing peak purity in HPLC is critical to ensure accurate quantification and detect coelution, with PDA detectors and LC-MS being valuable tools for this purpose. sepscience.com

Mass Spectrometry (MS) Techniques and Hyphenated Systems for Identification

Mass Spectrometry (MS) techniques, particularly when coupled with separation methods, are indispensable for the identification and structural characterization of this compound and other Stemona alkaloids. Hyphenated systems like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of complex mixtures of these natural products.

LC/Electrospray Ionization (ESI)-MS and MS/MS analyses have been applied to Stemona alkaloids for their characterization based on fragmentation patterns and products. researchgate.net LC/ESI-MS/MS, specifically using triple-quadrupole mass spectrometry, has been used to identify diverse alkaloids in Corydalis species. researchgate.net LC-MS is also used for the structural confirmation of isolated alkaloids. researchgate.net ESI-MS and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are employed to obtain accurate mass measurements, which are crucial for determining the elemental composition of novel alkaloids. mdpi.com MS data is fundamental in establishing the structures of isolated compounds. rhhz.net

Hyphenated techniques like LC-MS are well-suited for identifying unknown components and impurities in complex samples. measurlabs.comnih.govmdpi.com High-resolution mass spectrometry (HRMS) and LC-MS/MS are considered primary analytical methods for metabolite identification and profiling, offering high sensitivity and precision for detecting low-concentration analytes. criver.com Metabolomics platforms frequently utilize LC-Quadrupole-Time-of-Flight (LC-QTOF) and LC-triple quadrupole MS configurations for both metabolite profiling and targeted analysis. medinadiscovery.com

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both structural elucidation and quantitative analysis of organic compounds, including this compound and other Stemona alkaloids. 1D and 2D NMR spectra are extensively used to determine the chemical structures of isolated alkaloids. researchgate.netnih.govmdpi.comrhhz.net

Beyond structural determination, NMR is a valuable tool for quantitative compositional analysis of mixtures. sci-hub.seeuropeanpharmaceuticalreview.com Quantitative NMR (qNMR) has gained increasing importance in pharmaceutical analysis due to its high accuracy. europeanpharmaceuticalreview.comsigmaaldrich.com The signal intensity in NMR is directly proportional to the molar concentration of the analyte, allowing for direct comparison of signals from different compounds for quantification. sci-hub.se

Quantitative NMR can be used for relative concentration determination, providing the ratios of compounds in a mixture, which is useful for purity evaluation and isomer ratio determination. ox.ac.uk Absolute quantification can be achieved using internal or external calibration methods, where the integrals of the analyte signals are compared to those of a calibrated standard. sigmaaldrich.comox.ac.uk While 1H NMR is the most commonly used technique for quantitative analysis due to its sensitivity, spectral overlap in complex mixtures can pose challenges. europeanpharmaceuticalreview.com Two-dimensional NMR techniques, such as 1H-13C HSQC, can help overcome spectral overlap and enable the simultaneous quantification of multiple analytes in complex mixtures with high accuracy and precision. europeanpharmaceuticalreview.com

Chemical Profiling and Metabolomics Studies of Natural Sources

Chemical profiling and metabolomics studies are employed to investigate the complex mixtures of compounds present in the natural sources of this compound, primarily Stemona species. These approaches help in understanding the chemical diversity within these plants and identifying the various metabolites produced.

Investigation of Chemical Diversity in Plant Extracts

The chemical composition of Stemona species is known to be highly variable, and investigating this chemical diversity is crucial for quality control and understanding the plants' potential. researchgate.netnih.gov Phytochemical investigations of Stemona tuberosa have led to the isolation of various alkaloids, including this compound. researchgate.netacs.org

Comparative HPLC analyses, often coupled with ELSD or DAD, are used to assess the chemical diversity among different accessions or species of Stemona. researchgate.netresearchgate.netnih.govacs.org These studies can reveal species-specific accumulation trends of certain alkaloids and highlight variations in alkaloid profiles based on geographical origin or morphological differences. researchgate.netnih.gov For example, studies on Stemona tuberosa from different localities have shown chemical variations characterized by the prevalence of different major components. researchgate.netacs.org The chemical profile of plant extracts can be significantly influenced by factors such as the type of plant, the extraction method, and the solvent used. mdpi.commdpi.com Untargeted mass spectrometry approaches can capture the chemical space and dispersal patterns of metabolites from natural sources, providing insights into chemical diversity. elifesciences.org

Metabolite Identification and Profiling

LC-MS and NMR are powerful analytical methods for the identification and profiling of metabolites in complex biological matrices. criver.com High-resolution LC-MS and LC-MS/MS are particularly valuable for metabolite identification due to their sensitivity and ability to provide structural information through fragmentation. criver.com Metabolite identification for unknown compounds is often conducted using HR-MS. pharmaron.com Metabolomics analysis can involve comprehensive qualitative and quantitative analyses of both endogenous and exogenous metabolites. pathogen-ri.eu Untargeted metabolomics aims to identify differences in metabolite profiles between different samples, which can be relevant to specific biological conditions. novelgenetech.com The workflow typically involves metabolite profiling, metabolite identification, and biological interpretation. novelgenetech.com

Analytical Challenges and Future Directions in this compound Research

The analysis of natural products, including alkaloids like this compound found in Stemona tuberosa, presents a unique set of analytical challenges due to the inherent complexity of biological matrices and the diverse chemical structures of these compounds. niscpr.res.innih.govnews-medical.net this compound is a tuberostemospironine-type alkaloid isolated from Stemona tuberosa. researchgate.net Research into such natural compounds necessitates robust and sensitive analytical methods for their detection, identification, quantification, and isolation from complex plant extracts. nih.govfrontiersin.org

One significant challenge lies in the complexity of the matrix from which this compound is isolated. Stemona tuberosa contains a variety of alkaloids and other secondary metabolites, which can interfere with the analysis of specific compounds like this compound. researchgate.net This complexity necessitates effective separation techniques to isolate this compound from co-occurring compounds before detailed analysis. news-medical.netfrontiersin.org

Furthermore, achieving adequate sensitivity for the detection and quantification of this compound, especially when present at low concentrations within the plant or in biological samples, remains a challenge. nih.gov The selection and validation of appropriate analytical methods are crucial to ensure accuracy, precision, and specificity in the analysis of this compound within these complex matrices. des.qld.gov.aueuropa.eueurachem.org Validation parameters such as detection limits and specificity are particularly important in natural product analysis. europa.eufao.org

Observations in research have highlighted specific analytical hurdles. For instance, in one study investigating the phytochemicals in Stemona tuberosa extract using GC-MS analysis, this compound was not detected, despite its documented isolation from the plant. nrfhh.com This suggests that GC-MS, while useful for other volatile compounds in the extract, may not be the most suitable method for the detection of this compound, potentially due to its volatility, thermal stability, or ionization characteristics under the specific GC-MS conditions used. nrfhh.com This underscores the challenge of selecting or developing analytical methods that are appropriate for the specific properties of this compound.

Related alkaloids from Stemona species, such as tuberostemonine, have been successfully analyzed using techniques like High-Performance Liquid Chromatography (HPLC), including online SPE-HPLC methods for quantitative determination and preparative separation. researchgate.net This indicates that chromatographic methods are valuable tools for the analysis of Stemona alkaloids, but method optimization is critical for individual compounds like this compound.

Analytical Challenges in this compound Research

| Challenge Area | Description | Implication for this compound Analysis |

| Matrix Complexity | Presence of numerous co-occurring compounds in natural extracts. niscpr.res.innih.govnews-medical.net | Requires efficient separation techniques to isolate this compound. frontiersin.org |

| Sensitivity | Detecting and quantifying this compound at low concentrations. nih.gov | Need for highly sensitive analytical instruments and methods. nih.govdes.qld.gov.au |

| Method Specificity | Ensuring the method selectively detects and quantifies only this compound. europa.eu | Critical for accurate analysis in complex mixtures. europa.eu |

| Method Suitability | Selecting analytical techniques appropriate for the chemical properties of this compound. nrfhh.com | Some common methods (e.g., GC-MS) may not be effective for detection. nrfhh.com |

| Extraction & Purity | Efficiently extracting and purifying this compound from the plant material. frontiersin.orgresearchgate.net | Impacts the yield and purity of the analyte for subsequent analysis. researchgate.net |

| Method Validation | Rigorously validating analytical procedures for intended use. des.qld.gov.aueuropa.eueurachem.org | Ensures reliability and accuracy of research findings. des.qld.gov.aueuropa.eu |

Future directions in the analytical chemistry research of this compound should focus on addressing these challenges through the application of advanced techniques and method development. The use of hyphenated techniques, which combine separation methods with detection methods, holds significant promise. niscpr.res.inresearchgate.net Techniques such as UHPLC-MS or LC-MS/MS could provide improved separation power and sensitivity for the detection and quantification of this compound in complex matrices, while also offering structural information. niscpr.res.in

Developing more efficient and selective extraction and purification methods tailored for this compound would also significantly enhance analytical workflows. frontiersin.orgresearchgate.net This could involve exploring advanced solid-phase extraction (SPE) materials or chromatographic strategies. researchgate.net

Furthermore, integrating analytical chemistry with other disciplines, such as metabolomics and bioinformatics, could provide a more holistic understanding of this compound within its biological context and aid in its targeted analysis. news-medical.net The continued development and application of advanced spectroscopic methods, like high-field NMR, are essential for the definitive structural elucidation of this compound and any potential new derivatives. niscpr.res.infrontiersin.orgsemanticscholar.org

Finally, establishing standardized and validated analytical procedures for this compound is crucial for ensuring the comparability and reliability of research findings across different studies and laboratories. des.qld.gov.aueuropa.eueurachem.org This includes rigorous determination of limits of detection and quantification, as well as assessment of method robustness and specificity. europa.eueurachem.orgfao.org

Future Directions in this compound Analytical Research

| Future Direction | Description | Potential Impact on this compound Research |

| Hyphenated Techniques | Coupling separation methods (e.g., LC) with detection methods (e.g., MS). niscpr.res.inresearchgate.net | Improved separation, sensitivity, and structural information. niscpr.res.in |

| Advanced Extraction/Purification | Development of more selective and efficient methods. frontiersin.orgresearchgate.net | Higher purity and yield of this compound for analysis. researchgate.net |

| Integrated Approaches | Combining analytical chemistry with metabolomics and bioinformatics. news-medical.net | Deeper understanding of this compound in biological systems. news-medical.net |

| Advanced Spectroscopy | Utilizing techniques like high-field NMR for structural analysis. niscpr.res.infrontiersin.orgsemanticscholar.org | Confirmation of structure and identification of new related compounds. semanticscholar.org |

| Method Standardization & Validation | Establishing and validating robust analytical procedures. des.qld.gov.aueuropa.eueurachem.org | Enhanced reliability and comparability of analytical data. des.qld.gov.aueuropa.eueurachem.org |

| Sensitive Detection Methods | Development of techniques capable of detecting trace amounts. nih.govdes.qld.gov.au | Enabling analysis in various matrices where this compound is in low concentration. nih.gov |

Addressing these analytical challenges and pursuing these future directions will be vital for advancing our understanding of this compound, its distribution, properties, and potential applications.

Drug Discovery Research and Translational Potential Pre Clinical

Lead Compound Identification Strategies Based on Tuberospironine Scaffold

Lead identification is the process of discovering compounds that exhibit desired biological activity against a specific target. slideshare.netbiobide.com This crucial initial step in drug discovery can significantly influence the outcome of subsequent development phases. dromicslabs.com Various strategies are employed to identify these initial "hits," which can then be further optimized. slideshare.netdromicslabs.comcreative-biostructure.com

High-Throughput Screening (HTS) of Compound Libraries

High-Throughput Screening (HTS) is a widely used method in drug discovery that enables the rapid testing of large libraries of chemical and biological compounds against a specific biological target. bmglabtech.comlabkey.comwikipedia.org This automated process leverages robotics and sensitive detectors to quickly identify compounds that modulate a particular biomolecular pathway or interact with a target in a desired way, such as binding to a protein or inhibiting an enzyme. bmglabtech.comwikipedia.org HTS significantly accelerates the early stages of drug discovery by efficiently screening vast numbers of molecules, often in miniaturized formats like 384-, 1536-, or 3456-well plates. bmglabtech.comlabkey.comwikipedia.org The compounds showing activity in HTS are referred to as "hits" and serve as starting points for further investigation. biobide.comdromicslabs.comupmbiomedicals.com

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD), also known as fragment-based lead discovery (FBLD), is an approach that utilizes small organic molecules, or fragments, as starting points for identifying lead compounds. wikipedia.orggardp.orgopenaccessjournals.comnih.gov These fragments are typically low in molecular weight (often around 200 Da) and may bind only weakly to the biological target (millimolar affinity). wikipedia.orgopenaccessjournals.com The core principle of FBDD involves screening libraries of these small fragments to identify those that bind to the target. wikipedia.orggardp.orgopenaccessjournals.com Once identified, these fragment "hits" are then grown or combined to produce lead compounds with higher affinity and improved properties. wikipedia.orggardp.orgnih.gov FBDD is considered a powerful strategy that can efficiently explore chemical space and potentially lead to the discovery of novel chemical scaffolds. openaccessjournals.com Biophysical techniques, such as X-ray crystallography and NMR spectroscopy, are often employed in FBDD to detect fragment binding and understand their interaction modes with the target. openaccessjournals.comnih.gov

Virtual Screening and Computational Hit Identification

Virtual screening is a computational (in silico) technique used in drug discovery to identify probable binders or active compounds for a given molecular target from large databases of compounds. biosolveit.dearchivesofmedicalscience.comdrugdiscoverypro.com This method employs computer simulations to predict how compounds may bind and interact with targets. slideshare.net Virtual screening can be performed using various methods, including molecular docking, which predicts the binding mode and affinity of compounds to a target protein. slideshare.netbiosolveit.deufl.edu Pharmacophore modeling, which identifies essential features of a molecule necessary for biological activity, can also be used to increase the success rate of virtual screening. biosolveit.denih.gov Consensus virtual screening protocols, combining methods like molecular similarity, docking, and pharmacophore modeling, have been developed to prioritize the selection of potential inhibitors. nih.gov Computational hit identification, often integrated with virtual screening, involves analyzing screening data using statistical and computational tools to identify potential hits and filter out false positives. dromicslabs.comlabkey.com These computational approaches can rapidly screen vast chemical libraries, ranging from hundreds of thousands to millions of small molecules, providing a cost-effective way to identify potential lead compounds. ufl.eduxtalpi.com

Lead Optimization and Scaffold Modification Research

Medicinal Chemistry Approaches to Potency and Selectivity

Medicinal chemistry plays a crucial role in lead optimization by employing a data- and hypothesis-driven approach to design and synthesize modified compounds with improved properties. selvita.com Medicinal chemists systematically alter the chemical structures of lead compounds, varying functional groups or the molecular backbone, to enhance their interaction with the biological target. biobide.com This involves improving target potency (the concentration required to produce a desired effect) and selectivity (the ability to preferentially interact with the intended target over others). biobide.comcreative-biostructure.comzeclinics.com Strategies include optimizing the positioning of the drug in the binding pocket, introducing conformational constraints, exploring new binding sites, and strengthening interaction forces through various chemical interactions like hydrogen bonds, covalent binding, and van der Waals forces. rsc.org Medicinal chemistry efforts are guided by analyzing biological, pharmacological, and pharmacokinetic data, often utilizing techniques like quantitative structure-activity relationship (QSAR) analysis to predict how structural changes will affect biological activity. creative-biostructure.comsolubilityofthings.com

Analog Design and Synthesis for Improved Research Properties

Analog design and synthesis are key components of lead optimization, involving the creation of structurally similar compounds to the lead molecule with modifications aimed at improving specific research properties. creative-biostructure.comucsc.edu This process generates a series of analogs that are then evaluated for enhanced potency, selectivity, metabolic stability, and pharmacokinetic profiles. biobide.comcreative-biostructure.comzeclinics.com By systematically modifying the lead scaffold and synthesizing these new compounds, researchers can explore the relationship between chemical structure and biological activity (SAR). slideshare.netsolubilityofthings.com The goal is to identify analogs with an optimal balance of desired properties, making them more suitable for further preclinical development. upmbiomedicals.com This can involve introducing or modifying functional groups, altering the stereochemistry, or making changes to the core scaffold itself. biobide.com The synthesized analogs are subjected to rigorous biological testing in both in vitro and in vivo systems to assess their improved characteristics. upmbiomedicals.com

Research on Pharmacological Targets and Pathway Modulation

Research has begun to identify potential pharmacological targets and pathways modulated by this compound and other alkaloids from Stemona species. Studies have investigated their effects in areas such as inflammation and potential antiviral activity.

One area of investigation involves the anti-inflammatory effects of Stemona tuberosa extract, which contains alkaloids including this compound (also referred to as 6-Hydroxycroomine) nih.gov. Research using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and cigarette smoke-induced lung inflammation mouse models demonstrated that Stemona tuberosa extract attenuated pulmonary inflammatory responses nih.gov. This effect was associated with the inhibition of pro-inflammatory mediators such as nitric oxide (NO) by blocking the expression of cyclooxygenase-2 and inducible nitric oxide synthase protein nih.gov. Furthermore, the extract decreased the secretion of inflammatory cytokines and regulated NF-κB activation by inhibiting the phosphorylation of IκB and the mitogen-activated protein kinase (MAPK) pathway nih.gov. In mouse models, administration of the extract reduced macrophage infiltration into bronchoalveolar lavage fluid (BALF) and ameliorated histological inflammatory changes in lung tissues nih.gov. It also regulated the levels of tumor necrosis factor-α (TNF-α), interleukin (IL)-6, IL-1β, monocyte chemoattractant protein-1, and matrix metalloproteinase-12 in the lungs nih.gov.

While these studies primarily focused on the extract, the presence of this compound as a component suggests its potential contribution to these observed anti-inflammatory effects.

Another study explored the potential antiviral activity of Stemona alkaloids, including this compound, through molecular docking analysis against neuraminidase (NA) of the H1N1 influenza virus news-medical.net. Molecular docking studies suggested that this compound, along with other compounds like stemonine (B1201989) and certain stilbenoids, could be considered as potential objective competitor drugs for H1N1 based on their binding affinities to the NA molecular structure news-medical.net.

Research has also investigated the effect of Stemona alkaloids, such as croomine (B1227750) and epi-croomine (3-epi-tuberospironine A), on dihydrofolate reductase (DHFR), an enzyme target for antifolate drugs used against malaria researchgate.netnih.gov. These alkaloids, isolated from Stemona tuberosa, showed inhibitory activity against human DHFR recombinant researchgate.net. Croomine and epi-croomine competitively inhibited the enzyme researchgate.net.

Interactive Data Table: Potential Pharmacological Activities and Associated Findings

| Compound/Extract | Model System | Observed Effect | Associated Pathway/Target | Citation |

| Stemona tuberosa extract | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production, decreased inflammatory cytokine secretion | Inhibition of cyclooxygenase-2 and inducible nitric oxide synthase expression, regulation of NF-κB activation (inhibition of IκB phosphorylation), MAPK pathway modulation | nih.gov |

| Stemona tuberosa extract | Cigarette smoke-induced lung inflammation mouse model | Reduced macrophage infiltration, ameliorated histological inflammatory changes, regulated levels of TNF-α, IL-6, IL-1β, MCP-1, and MMP-12 | Associated with attenuation of pulmonary inflammatory responses | nih.gov |

| This compound (Docking) | H1N1 influenza virus neuraminidase (NA) (Molecular Docking) | Suggested potential binding affinity | Neuraminidase (NA) | news-medical.net |

| Croomine, Epi-croomine | Human dihydrofolate reductase (DHFR) recombinant (In vitro) | Inhibitory activity, competitive inhibition | Dihydrofolate reductase (DHFR) | researchgate.net |

Future Research Directions in this compound Discovery

Future research on this compound should aim to further elucidate its specific pharmacological targets and mechanisms of action. While studies on Stemona tuberosa extract have shown promising anti-inflammatory effects, the precise contribution of this compound to these activities needs to be determined through studies focusing specifically on the isolated compound. Identifying the direct molecular targets of this compound in inflammatory pathways, such as NF-κB and MAPK signaling, would be crucial.

Further investigation into the potential antiviral activity suggested by molecular docking studies is warranted. In vitro and in vivo studies are needed to confirm the inhibitory effects of this compound on viral targets like H1N1 neuraminidase and to evaluate its efficacy against viral infections.

Given the observed inhibition of DHFR by related Stemona alkaloids, future research could explore whether this compound also exhibits similar activity and its potential as an antimalarial agent.

Detailed structure-activity relationship studies focusing on this compound and its derivatives are essential to understand how structural modifications influence their biological activities and target interactions. This could guide the rational design of novel compounds with improved potency and specificity.

Exploring other potential therapeutic areas based on the traditional uses of Stemona tuberosa and the known activities of its alkaloids, such as antitussive and insecticidal properties, could also be fruitful avenues for future research on this compound. However, a thorough understanding of the underlying mechanisms is required.

Finally, comprehensive pre-clinical studies are necessary to evaluate the full pharmacological profile of isolated this compound, including its activity, efficacy, and potential targets in various disease models.

Q & A

Q. What are the standard protocols for isolating Tuberospironine from Stemona tuberosa, and how do yield variations occur across different plant sources?

this compound is typically isolated via phytochemical extraction using solvents like ethanol or methanol, followed by chromatographic techniques (e.g., column chromatography, HPLC). Yield variations (e.g., 0.01–0.5% dry weight) depend on plant age, geographic origin, and extraction conditions . For reproducibility, document solvent ratios, temperature, and column parameters (e.g., silica gel mesh size). Validate purity using TLC or HPLC-ELSD .

Q. How is this compound structurally characterized, and what spectroscopic methods resolve ambiguities in its stereochemistry?

Structural elucidation relies on combined spectroscopic analyses:

- NMR (¹H, ¹³C, DEPT, COSY, HMBC) to assign carbon frameworks and substituents.

- X-ray crystallography for absolute configuration confirmation (e.g., tuberostemonine in ).

- Mass spectrometry (HR-ESI-MS) for molecular formula verification . Discrepancies in stereochemical assignments (e.g., lactone ring conformation) require comparative analysis with synthetic analogs or computational modeling.

Q. What are the primary challenges in distinguishing this compound from structurally related Stemona alkaloids (e.g., Croomine, Neotuberostemonine)?

Co-elution in HPLC and overlapping NMR signals are common issues. Use gradient HPLC-ELSD with optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate analogs. Cross-validate with MS/MS fragmentation patterns and NOE correlations in NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., insecticidal vs. cytotoxic effects)?

Contradictions often arise from assay variability (e.g., cell lines, insect species). Address this by:

Q. What experimental designs are optimal for studying this compound’s mechanism of action in neurological models?

Apply the PICO framework :

- Population : Neuronal cell lines (e.g., SH-SY5Y) or Drosophila models.

- Intervention : Dose-response studies (0.1–100 µM this compound).

- Comparison : Positive controls (e.g., galantamine for acetylcholinesterase inhibition).

- Outcome : Measure calcium influx, apoptosis markers (caspase-3), or electrophysiological changes .

Q. What synthetic strategies address the challenges in this compound’s total synthesis (e.g., stereochemical control of the spirocyclic system)?

Key steps include:

- Spirocyclization via acid-catalyzed intramolecular lactonization.

- Asymmetric catalysis (e.g., chiral oxazaborolidines) to set stereocenters.

- Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups). Validate intermediates by comparing [α]D values and NOESY data with natural isolates .

Q. How can advanced analytical techniques (e.g., cryo-EM, microED) improve structural insights into this compound-protein interactions?

- Cryo-EM resolves binding conformations at near-atomic resolution (≤3 Å).

- Microcrystal electron diffraction (MicroED) is suitable for small-molecule co-crystals. Pair with surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .

Methodological Guidance for Data Reporting

Q. How should researchers document contradictory spectral data in this compound studies to ensure reproducibility?

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report p-values, confidence intervals, and effect sizes .

Literature and Data Synthesis

Q. What strategies ensure comprehensive retrieval of this compound-related literature across fragmented databases?

- Use Boolean search terms : ("this compound" OR "Stemona alkaloids") AND ("biosynthesis" OR "bioactivity").

- Search patents (e.g., USPTO, Espacenet) for synthetic methods.

- Leverage SciFinder substructure searches for analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products